1,1-dioxo-1lambda6-thiane-2-carboxylic acid
Overview
Description
1,1-dioxo-1lambda6-thiane-2-carboxylic acid is a sulfur-containing organic compound with the molecular formula C₆H₁₀O₄S. It is also known by its IUPAC name, tetrahydro-2H-thiopyran-2-carboxylic acid 1,1-dioxide . This compound is characterized by the presence of a thiopyran ring with a carboxylic acid group and two oxygen atoms bonded to the sulfur atom, forming a sulfone group.
Preparation Methods
The synthesis of 1,1-dioxo-1lambda6-thiane-2-carboxylic acid typically involves the oxidation of tetrahydrothiopyran derivatives. One common method includes the use of hydrogen peroxide as an oxidizing agent under acidic conditions to introduce the sulfone group. The reaction is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1-dioxo-1lambda6-thiane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions.
Scientific Research Applications
1,1-dioxo-1lambda6-thiane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-dioxo-1lambda6-thiane-2-carboxylic acid involves its ability to interact with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress levels. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1,1-dioxo-1lambda6-thiane-2-carboxylic acid can be compared to other sulfur-containing carboxylic acids, such as:
Ethyl 1,1-dioxo-1lambda(6)-thiane-4-carboxylate: Similar structure but with an ethyl ester group instead of a carboxylic acid.
1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,1-dioxothiane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c7-6(8)5-3-1-2-4-11(5,9)10/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIPFFMFODEYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1318758-58-5 | |
Record name | 1,1-dioxo-1lambda6-thiane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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